molecular formula C10H9F3O B1326292 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol CAS No. 869725-57-5

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1326292
CAS No.: 869725-57-5
M. Wt: 202.17 g/mol
InChI Key: FLQUVMBVTFSJRY-UHFFFAOYSA-N
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Description

Structural Comparison:

  • Indanone :
         O  
         ||  
    C₁—C₂—C₃—C₄—C₅(CF₃)  
    |   |  
    C₉—C₈—C₇—C₆  
  • Indenol :
        OH  
        |  
    C₁—C₂—C₃—C₄—C₅(CF₃)  
    |   |  
    C₉—C₈—C₇—C₆  
    

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQUVMBVTFSJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647528
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869725-57-5
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol typically involves the introduction of the trifluoromethyl group into the indene structure. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of dihydro-1H-indene, including 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. Specific derivatives demonstrated antiproliferative activities with inhibition rates exceeding 50% at concentrations as low as 0.1 µM . Notably, compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups.

Synthesis of Bioactive Compounds

The synthesis of this compound has been achieved through various methods that facilitate the creation of bioactive derivatives. A notable synthetic route involves the reduction of 5-(trifluoromethyl)indan-1-one using sodium borohydride in tetrahydrofuran (THF), yielding high purity and yield (up to 92%) . This efficient synthesis method is crucial for producing compounds for biological evaluation.

Versatile Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of various functionalized compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives suitable for drug development .

Reaction Conditions and Yields

The compound can be synthesized under mild conditions with high yields reported in literature. For example, the reaction conditions include using sodium borohydride in an ice bath followed by purification techniques such as flash chromatography . This efficiency is critical for scaling up production for research and industrial applications.

Evaluation of Antiproliferative Effects

In a study evaluating the antiproliferative effects of various dihydro-1H-indene derivatives, specific compounds based on the this compound framework showed promising results against K562 cell lines (a model for chronic myeloid leukemia). Compounds with specific substitutions on the B ring exhibited inhibition rates up to 83.61%, indicating their potential as therapeutic agents .

Synthetic Pathways

The development of synthetic pathways for producing this compound has been documented extensively. One innovative method involves the Knoevenagel condensation followed by intramolecular Friedel-Crafts acylation to generate the desired compound efficiently . This approach not only simplifies the synthetic route but also reduces costs associated with raw materials and catalysts.

Tables

Application AreaDetailsReferences
Anticancer ActivityInhibition rates >50% at low concentrations
Synthesis YieldUp to 92% yield using sodium borohydride
Synthetic MethodologyKnoevenagel condensation followed by acylation

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS 869725-46-2): A positional isomer with the -CF₃ group at the 6-position. For instance, the 6-CF₃ derivative may exhibit reduced planarity compared to the 5-substituted analog, influencing binding to biological targets .
  • 5-Chloro-2,3-dihydro-1H-inden-1-ol :
    Substitution of -CF₃ with -Cl reduces lipophilicity (Cl: Hansch π = 0.71 vs. CF₃: π = 0.88) and introduces a weaker electron-withdrawing effect. This compound is synthesized via Friedel-Crafts acylation with a 42% yield, contrasting with the Rh-catalyzed methods for CF₃ derivatives .

Functional Group Variants

  • 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one (CAS 150969-56-5):
    The ketone precursor to the target alcohol. The -CF₃ group stabilizes the carbonyl via electron withdrawal, increasing electrophilicity. Reduction (e.g., NaBH₄) yields the alcohol, with the -OH group introducing hydrogen-bonding capacity .
  • 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 68755-41-9): Replacing -OH with -NH₂ increases basicity (pKa ~9-10 vs. alcohol pKa ~16-18).

Table 2: Functional Group Impact on Properties

Compound Functional Group Key Property Differences
Target Alcohol -OH High H-bonding, moderate acidity
Ketone -C=O Electrophilic, prone to nucleophilic addition
Amine -NH₂ Basic, forms salts, enhanced solubility in acid

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP (estimated ~2.5) compared to -Cl (logP ~2.0) and -CH₃ (logP ~1.8), enhancing membrane permeability .
  • Electronic Effects : -CF₃ is strongly electron-withdrawing (-I effect), deactivating the aromatic ring toward electrophilic substitution. This contrasts with -OCH₃ (electron-donating) in compounds like 5-(benzyloxy)-2,3-dihydro-1H-inden-1-ol (CAS 3199-73-3), which activates the ring for further functionalization .

Research Implications

The -CF₃ group’s metabolic resistance and lipophilicity make the target compound a candidate for drug discovery, particularly in kinase inhibitors or agrochemicals. Its positional isomer (6-CF₃) and functional variants (amine, ketone) offer tunability for structure-activity relationship (SAR) studies. Comparative data suggest that the 5-CF₃ alcohol balances reactivity and stability better than chloro or methyl analogs .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a dihydroindene structure, which enhances its lipophilicity and metabolic stability. The presence of the hydroxyl group further contributes to its reactivity and potential biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. The trifluoromethyl group is known to improve binding affinity to viral targets, potentially inhibiting viral replication. In vitro studies have shown that derivatives of this compound can disrupt viral entry or replication mechanisms.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. This modulation can lead to a reduction in pro-inflammatory cytokines, which are key players in various inflammatory diseases.

Anticancer Activity

This compound has shown promise as an anticancer agent. Several studies have reported its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, similar to other known anticancer agents, which disrupts the mitotic spindle formation necessary for cell division.

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for viral replication and inflammation.
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways associated with inflammation and cancer progression.

Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound inhibited the replication of specific viruses in vitro. The findings suggested that the compound's structural features are crucial for its antiviral efficacy .

Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Study 3: Anticancer Efficacy

A series of experiments evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis via caspase activation and disrupted microtubule dynamics .

Data Tables

Activity Target Effect Reference
AntiviralViral replicationInhibition
Anti-inflammatoryTNF-alpha, IL-6Reduction
AnticancerCancer cell linesInduction of apoptosis

Q & A

Q. What are the recommended synthetic routes for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized?

Answer: A plausible synthesis involves adapting methods for structurally similar indanones. For example, 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (ID16) was synthesized via esterification using 2-methylallyl carboxylate. To obtain the alcohol derivative, ketone reduction (e.g., NaBH₄ or catalytic hydrogenation) could be employed. Key considerations:

  • Solvent selection : Polar aprotic solvents (e.g., THF) for ketone reduction.
  • Temperature control : Maintain 0–25°C to avoid over-reduction.
  • Purification : Column chromatography (hexane:ethyl acetate gradient) or recrystallization.
    Reference yields : Similar trifluoromethyl-indenone syntheses achieved 71% yield (ID16).

Q. How can crystallographic techniques resolve the stereochemistry of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELX (ID1) for structure refinement and ORTEP-3 (ID3) for graphical representation. Steps:

  • Crystal growth : Slow evaporation in ethanol/dichloromethane.
  • Data collection : High-resolution synchrotron radiation for heavy atoms (e.g., fluorine).
  • Refinement : Address thermal motion artifacts via SHELXL’s restraints (ID1).
    Common pitfalls : Twinning in fluorinated compounds; use TWINLAW in SHELXTL (ID1).

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic applications?

Answer: The -CF₃ group is strongly electron-withdrawing, polarizing the indenol’s hydroxyl group. Computational DFT studies (e.g., B3LYP/6-31G(d,p)) (ID10) reveal:

  • Electrostatic potential (MEP) : Enhanced electrophilicity at the hydroxyl oxygen.
  • HOMO-LUMO gap : Reduced by 0.8–1.2 eV compared to non-fluorinated analogs, increasing susceptibility to nucleophilic attack.
    Experimental validation : Compare reaction rates in SN₂ substitutions with non-fluorinated analogs.

Q. What strategies mitigate contradictions in biological activity data for fluorinated indenols?

Answer: Contradictions often arise from assay conditions or impurity profiles. Recommendations:

  • Purity verification : HPLC (≥95% purity) with trifluoroacetic acid in mobile phase (ID13).
  • Dose-response curves : Use Hill coefficient analysis (ID15) to differentiate true activity from artifacts.
  • Control experiments : Include structurally related inactive analogs (e.g., 5-methyl derivatives, ID6) to isolate -CF₃-specific effects.

Q. How can molecular docking predict the compound’s affinity for kinase targets like B-Raf?

Answer: Leverage pharmacophore models from related inhibitors (ID15):

  • Scaffold alignment : Use the cis-(1S)(2R)-amino-2-indanol scaffold (ID14) as a template.
  • Docking software : AutoDock Vina with AMBER force fields.
  • Key interactions : Hydrogen bonding with catalytic lysine (K483 in B-Raf) and hydrophobic packing with -CF₃ in the allosteric pocket.
    Validation : Compare predicted IC₅₀ values with in vitro kinase assays (ID15 reported IC₅₀ ≈ 3 μM for analogs).

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis Reduction of ketonesNaBH₄, 0°C, THF, 12 hID16
Crystallography SC-XRD refinementSHELXL, TWINLAW for twinningID1, ID3
Biological Assays pMEK1 inhibition (A375 xenografts)Indirect response model, Hill coefficient 8ID15
Computational Studies DFT (B3LYP/6-31G(d,p))HOMO-LUMO, MEP, Mulliken chargesID10

Key Challenges & Solutions

  • Synthetic Yield Variability : Optimize stoichiometry of reducing agents (ID16).
  • Crystallographic Disorder : Use anisotropic displacement parameters (ID1).
  • Biological Selectivity : Introduce steric hindrance via 2,3-dihydro substitution (ID14).

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